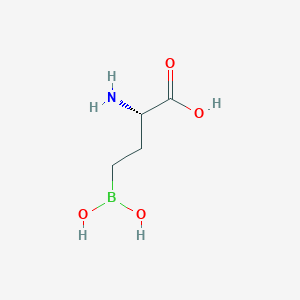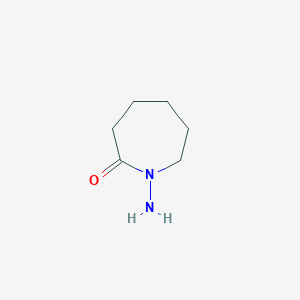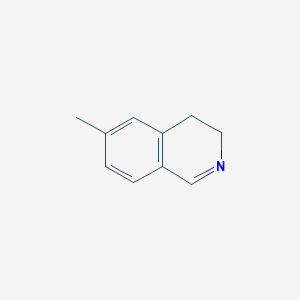
3-Methylene-2,3-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylene-2,3-dihydroisoquinoline: is a heterocyclic organic compound belonging to the isoquinoline family It features a methylene group attached to the second and third positions of the dihydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylene-2,3-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where an N-acylated β-phenylethylamine is cyclized using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . Another method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Methylene-2,3-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-Methylene-2,3-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylene-2,3-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in specific binding interactions, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline: Lacks the methylene group at the third position.
Tetrahydroisoquinoline: Fully saturated isoquinoline derivative.
Isoquinoline: Aromatic compound without hydrogenation.
Uniqueness
3-Methylene-2,3-dihydroisoquinoline is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
74488-22-5 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-methylidene-2H-isoquinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7,11H,1H2 |
InChI Key |
VRXZJOHXJJTEPI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C2C=CC=CC2=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)




![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)






